2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane
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Overview
Description
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane is an organosilicon compound with the molecular formula C9H24O3Si3 and a molecular weight of 264.54 g/mol . It is a cyclic siloxane with three silicon atoms, each bonded to an oxygen atom and two alkyl groups (ethyl and methyl). This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane can be synthesized through the hydrolysis and condensation of organosilicon precursors. One common method involves the hydrolysis of triethylmethylsilane in the presence of a catalyst, followed by cyclization to form the cyclic trisiloxane structure . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrolysis and condensation processes. The use of efficient catalysts and optimized reaction conditions allows for high yields and purity of the compound. The process may also involve purification steps such as distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane oligomers.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The alkyl groups on the silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxane oligomers, and substituted silanes. These products have various applications in materials science, coatings, and adhesives .
Scientific Research Applications
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane involves its ability to form stable siloxane bonds and interact with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further condense to form siloxane networks. These networks provide unique mechanical and chemical properties, making the compound valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylcyclotrisiloxane: Lacks the ethyl groups, resulting in different chemical properties and reactivity.
2,4,6-Triethylcyclotrisiloxane: Lacks the methyl groups, leading to variations in its applications and properties.
Hexamethylcyclotrisiloxane: Contains only methyl groups, making it less versatile in terms of functionalization.
Uniqueness
2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane is unique due to the presence of both ethyl and methyl groups, which provide a balance of hydrophobicity and reactivity. This combination allows for its use in a wide range of applications, from materials science to biotechnology .
Properties
IUPAC Name |
2,4,6-triethyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLJYEKNUTVPAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(O[Si](O[Si](O1)(C)CC)(C)CC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O3Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333910 |
Source
|
Record name | 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15901-49-2 |
Source
|
Record name | 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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